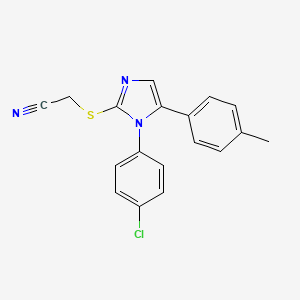

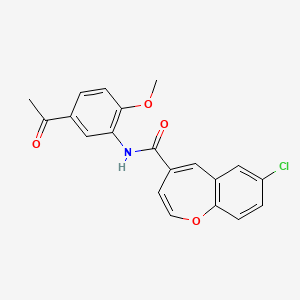

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressant for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Bifunctional sulfonamide-amide derivatives, synthesized through a process involving amide coupling and reaction with chlorosulfonic acid, have demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains. This synthesis route underscores the potential of sulfonamide-amide derivatives, possibly including structures similar to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, in contributing to the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Enantioselective Catalysis

L-Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group was crucial for achieving high enantioselectivity, indicating the importance of sulfonyl groups in catalytic processes, which could extend to compounds like 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid in catalysis or synthesis applications (Wang et al., 2006).

Adenosine A2B Receptor Antagonism

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. The structural motifs utilized in these compounds, incorporating piperazine-1-sulfonyl groups, highlight the potential for derivatives like 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid in pharmacological contexts, especially in targeting adenosine receptors (Borrmann et al., 2009).

Supramolecular Chemistry

The study of piperazine and substituted benzoic acids, including structures analogous to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, has led to the construction of various supramolecular architectures. These compounds form through N–H···O hydrogen bonds, resulting in different hydrogen-bonding motifs and demonstrating the utility of such molecules in the development of supramolecular structures with potential applications in material science and molecular engineering (Chen & Peng, 2011).

Anticancer Activity

Hybrid compounds integrating benzofuran and N-aryl piperazine, similar in structural complexity to 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, have been synthesized and evaluated for their in vitro anti-tumor activity. These compounds, particularly those with amide linkages and chloro or trifluoromethyl substituents, exhibited selective cytotoxicity against human tumor cell lines, including Hela cells, underscoring their potential in anticancer drug development (Mao et al., 2016).

Eigenschaften

IUPAC Name |

2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDYPIZFPSVWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2884767.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)

![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)

![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)

![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)